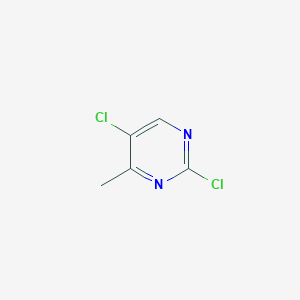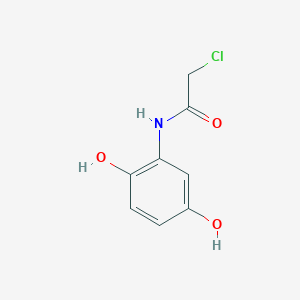
2-(4-nitrophényl)butanoate de méthyle
Vue d'ensemble
Description
Methyl 2-(4-nitrophenyl)butanoate is a chemical compound that is related to various synthesized molecules with a nitrophenyl group. Although the exact compound is not directly mentioned in the provided papers, the related compounds discussed involve similar functional groups and structural motifs, such as nitro groups attached to a phenyl ring and a butanoate moiety.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can be performed without the need for catalysts or additives. For instance, a four-component synthesis method has been developed to create 3-substituted 2-methylene-4-nitrobutanenitriles, which shares the nitrophenyl feature and a similar carbon backbone to Methyl 2-(4-nitrophenyl)butanoate . This method combines N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde at room temperature, indicating a potential pathway for synthesizing structurally related compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to Methyl 2-(4-nitrophenyl)butanoate has been elucidated using crystallographic methods. For example, the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one has been determined, revealing its crystallization in the space group C2/c with specific cell dimensions and a calculated density . Another related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, also had its crystal structure solved, showing it belongs to the space group P21/n with its own unique cell dimensions and density . These analyses provide insights into the possible geometric configuration of Methyl 2-(4-nitrophenyl)butanoate.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to Methyl 2-(4-nitrophenyl)butanoate can be inferred from the crystallographic data provided. The density and space group information suggest solid-state properties that could influence the compound's solubility, melting point, and reactivity . The intramolecular hydrogen bond observed in one of the related compounds indicates the possibility of similar stabilizing interactions in Methyl 2-(4-nitrophenyl)butanoate, which could affect its boiling point and solubility in various solvents .
Applications De Recherche Scientifique
Recherche en protéomique
2-(4-nitrophényl)butanoate de méthyle: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé comme un outil biochimique pour modifier les protéines ou les peptides pour l'analyse par spectrométrie de masse, ce qui aide à l'identification et à la quantification des protéines dans des mélanges complexes .
. Ses propriétés, telles que la présence du groupe nitro et de la liaison ester, le rendent polyvalent pour diverses recherches scientifiques et innovations.Safety and Hazards
The safety information available indicates that exposure to “Methyl 2-(4-nitrophenyl)butanoate” should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary when handling this compound .
Propriétés
IUPAC Name |
methyl 2-(4-nitrophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-10(11(13)16-2)8-4-6-9(7-5-8)12(14)15/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRSBLADCYAQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595911 | |
| Record name | Methyl 2-(4-nitrophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24646-25-1 | |
| Record name | Methyl 2-(4-nitrophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)


